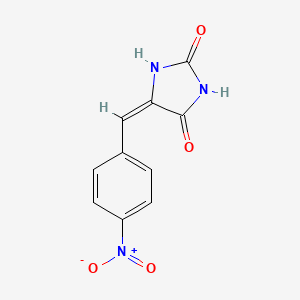![molecular formula C22H25N3O3S B11619441 (2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11619441.png)
(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide” is a fascinating compound with a complex structure. Let’s break it down:
Iminophenol Ligand: The compound features an iminophenol ligand, which plays a crucial role in its reactivity and coordination with metal centers.
Preparation Methods
Synthetic Routes::
High-Yield Synthesis: Researchers have successfully synthesized this compound using alkoxides containing group 4 metals (zirconium, titanium, and hafnium) in high yields and purity .
Polymerization Catalysts: Interestingly, these compounds exhibit catalytic activity in the polymerization of various lactones (l-lactide, rac-lactide, ε-caprolactone, δ-valerolactone, rac-β-butyrolactone), as well as ethylene and propylene.
- While industrial-scale production methods are not explicitly documented, the synthetic routes developed in the laboratory can serve as a foundation for scaled-up processes.
Chemical Reactions Analysis
Reactivity::
Ring-Opening Polymerization (ROP): The ligand initiates ROP of lactides and other cyclic esters, yielding high molecular weight polymers with controlled distributions.
Ethylene and Propylene Polymerization: Moderate to good activity has been achieved using methylaluminoxane (MAO) as a co-catalyst.
Scientific Research Applications
Polymer Chemistry: The compound’s catalytic properties make it valuable in designing new materials with tailored properties.
Biomedical Applications: Its biocompatibility and controlled polymerization suggest potential use in drug delivery systems.
Industry: Applications in plastics, coatings, and other materials.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, this compound’s unique structure and reactivity set it apart. Similar compounds may include other iminophenol derivatives.
Properties
Molecular Formula |
C22H25N3O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)imino-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C22H25N3O3S/c1-5-25-20(26)13-19(21(27)23-16-8-10-18(28-4)11-9-16)29-22(25)24-17-7-6-14(2)15(3)12-17/h6-12,19H,5,13H2,1-4H3,(H,23,27) |
InChI Key |
UUNZZQDVXLRECN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC(=C(C=C2)C)C)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide](/img/structure/B11619360.png)
![propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11619365.png)
![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11619378.png)
![4-[(5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11619382.png)
![3-[(5E)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11619383.png)
![4-methoxybenzyl (2E)-2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutan-2-ylidene]hydrazinecarboxylate](/img/structure/B11619401.png)
![2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619404.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11619407.png)
![N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11619411.png)

![Diethyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11619421.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11619442.png)
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11619446.png)
